molecular formula C13H9Cl2N5S B5594859 3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine

3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine

Cat. No.: B5594859
M. Wt: 338.2 g/mol
InChI Key: MHOAXZDMCGBJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine is a useful research compound. Its molecular formula is C13H9Cl2N5S and its molecular weight is 338.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.9955719 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

3-{5-[(3,4-Dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine is a compound that can be involved in complex chemical reactions due to its structural features. It relates to research on N-heterocyclic carbenes and their metal complexes, such as the study by Caballero et al. (2001), which explores 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) and its silver(I) complex derivative. This research indicates the potential of pyridine derivatives in forming stable metal complexes, which can be applicable to a wide range of chemical reactions and syntheses (Caballero et al., 2001).

Molecular Docking and Screening

Compounds with a pyridine moiety, similar to this compound, have been studied for their potential in molecular docking and screening. For instance, Flefel et al. (2018) synthesized a series of pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings, revealing moderate to good binding energies. Such research underscores the utility of pyridine derivatives in drug discovery and molecular biology studies (Flefel et al., 2018).

Electrochromic Materials

The structural analogs of this compound have been explored for their potential in electrochromic materials. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine, an important analog, as a novel electron acceptor in donor-acceptor-type conjugated polymers for electrochromics. This research highlights the potential of pyridine derivatives in developing new electrochromic materials with fast-switching properties and low bandgaps, which could be applied in smart windows, displays, and other optical devices (Ming et al., 2015).

Coordination Chemistry

Pyridine derivatives, including those structurally similar to this compound, have significant applications in coordination chemistry. Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives, highlighting their versatility in forming luminescent lanthanide compounds and iron complexes. Such compounds are essential in various applications, including biological sensing and materials science (Halcrow, 2005).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

3-[5-[(3,4-dichlorophenyl)methylsulfanyl]tetrazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5S/c14-11-4-3-9(6-12(11)15)8-21-13-17-18-19-20(13)10-2-1-5-16-7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOAXZDMCGBJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=NN=N2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.